N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c21-15-4-2-1-3-14(15)8-19(25)24-18-9-20(23-11-22-18)26-10-13-5-6-16-17(7-13)28-12-27-16/h1-7,9,11H,8,10,12H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSYAKFNBORXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHClNO
- Molecular Weight : 413.81 g/mol
- CAS Number : 1396764-83-2
The compound primarily interacts with cellular microtubules, affecting their assembly and stability. This interaction is crucial for cell division and has implications in cancer therapy as it can lead to cell cycle arrest, particularly at the G2-M phase. The following table summarizes the mechanism of action and target pathways:
| Mechanism | Description |
|---|---|
| Target | Microtubules and tubulin proteins |
| Mode of Action | Modulates microtubule assembly |
| Cell Cycle Effect | Induces G2-M phase arrest |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including Hep3B (liver cancer), with IC50 values indicating strong antiproliferative effects.
- Cell Line Studies :
- Hep3B Cell Line : Compound showed a reduction in α-fetoprotein secretion and induced cell cycle arrest.
- IC50 Values : Compounds similar to this structure showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, outperforming standard treatments like doxorubicin (IC50 values around 7.46 µM) .
Antioxidant Activity
In addition to anticancer properties, the compound exhibits antioxidant activity. The DPPH assay results indicate that certain derivatives show moderate antioxidant effects, which are essential for reducing oxidative stress in cells.
Study 1: Anticancer Efficacy
A comparative study evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicated:
- Significant inhibition of cell proliferation.
- Induction of apoptosis as evidenced by annexin V-FITC assays.
Study 2: Mechanistic Insights
Another study utilized molecular docking to analyze the binding affinity of this compound with tubulin protein:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit the proliferation of breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in malignant cells . -
Antimicrobial Properties
Preliminary investigations suggest that N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide may possess antimicrobial activity against common pathogens. Related compounds have demonstrated significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL . -
Enzyme Inhibition
The compound has potential as an inhibitor of key enzymes involved in metabolic pathways associated with diseases such as diabetes and neurodegenerative disorders. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in Alzheimer's disease .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature allows nucleophilic substitution at positions activated by electron-withdrawing groups.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Methoxy Group Replacement | NaH, DMF, 80°C, 12h | Thiols or amines | Substitution of methoxy group with sulfur- or nitrogen-based nucleophiles |
Example :
Reaction with sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of nucleophiles (e.g., thiols), enabling displacement of the methoxy group.
Oxidation of the Benzodioxole Moiety
The methylenedioxy group in the benzodioxole ring is susceptible to oxidation, altering solubility and bioactivity.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Ring Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | KMnO₄ | Diketone or diol derivatives |
Outcome :
Oxidative cleavage of the dioxole ring generates a diketone, which can further react or rearrange under acidic conditions.
Acid/Base Reactivity
The compound participates in acid-base reactions due to its ionizable groups:
| Site | Reaction | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Amide NH | Deprotonation | NaOH (1M) | Formation of a resonance-stabilized anion | |
| Pyrimidine N | Protonation | HCl (1M) | Salt formation at pyrimidine nitrogen |
Application :
Deprotonation enhances solubility in polar solvents, facilitating further functionalization.
Electrophilic Aromatic Substitution at the 2-Chlorophenyl Group
The 2-chlorophenyl group undergoes electrophilic substitution, primarily at the meta position relative to the chlorine atom.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 2h | Nitrating mixture | 3-Nitro-2-chlorophenylacetamide derivative |
Regioselectivity :
The chlorine atom directs incoming electrophiles to the meta position due to its ortho/para-directing nature with deactivating effects .
Critical Analysis of Reaction Pathways
-
Hydrolysis : Dominates under physiological conditions, impacting metabolic stability.
-
Substitution : Pyrimidine reactivity is tunable via electron-withdrawing groups, enabling targeted drug design.
-
Oxidation : Structural modifications from benzodioxole cleavage correlate with altered pharmacokinetic profiles.
These reactions underscore the compound’s versatility in medicinal chemistry, particularly in prodrug development and targeted therapeutic agent design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several acetamide derivatives, differing primarily in substituents on the pyrimidine ring and the acetamide side chain. Key comparisons include:
Key Observations :
- Benzodioxole vs. Benzothiazole : The benzodioxole group in the target compound enhances metabolic stability compared to benzothiazole-containing analogs (e.g., compound 47), which exhibit stronger antimicrobial activity due to sulfonyl-piperazine substituents .
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound may confer higher lipophilicity and target affinity compared to 4-methoxyphenyl derivatives (e.g., compound 7), which are optimized for kinase inhibition .
- Pyrimidine Substitution: Amino or methoxy groups on pyrimidine (e.g., compounds 5 and 7) improve solubility but reduce membrane permeability relative to the benzodioxole methoxy substituent in the target compound .
Pharmacological Profile vs. Functional Analogues
- However, its pyrimidine-acetamide scaffold differs from isoindolinone-based derivatives, which exhibit stronger proteasome inhibition .
- Antimicrobial Activity : Unlike thiazole-sulfonamide analogs (e.g., compound 47), the target compound lacks direct evidence of antimicrobial efficacy, highlighting the critical role of sulfonyl-piperazine moieties in gram-positive bacterial targeting .
Q & A
Q. What are the recommended synthetic routes and key intermediates for preparing N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substitution, reduction, and condensation. For example, analogous compounds utilize pyrimidine cores functionalized via nucleophilic aromatic substitution (e.g., introducing benzo[d][1,3]dioxol-5-ylmethoxy groups at the 6-position of pyrimidine). Key steps include:
- Substitution : Reacting halogenated pyrimidines (e.g., 4-chloropyrimidine derivatives) with benzodioxole-containing alcohols under alkaline conditions .
- Reduction : Nitro intermediates are reduced to amines using iron powder or catalytic hydrogenation .
- Condensation : Final acetamide formation via coupling reactions (e.g., using HBTU/DIPEA in DMF) between amine intermediates and chlorophenylacetic acid derivatives .
Purification often involves column chromatography and recrystallization, with HPLC confirming ≥90% purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy : and NMR to confirm substituent integration and connectivity (e.g., benzodioxole methoxy protons at δ ~5.3 ppm, pyrimidine ring protons at δ ~8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] matching calculated m/z within 3 ppm error) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : SAR studies should systematically modify substituents and evaluate pharmacological outcomes:
- Pyrimidine Core : Replace the benzodioxole-methoxy group with other electron-donating/withdrawing groups (e.g., methoxy, nitro) to assess impact on target binding .
- Chlorophenyl Acetamide : Test halogen substitution (e.g., fluoro, bromo) and explore bioisosteres (e.g., trifluoromethyl) to enhance lipophilicity or metabolic stability .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., kinase domains) .
Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : Leverage computational tools to prioritize experimental testing:
- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Toxicity Screening : Apply ProTox-II for hepatotoxicity and Ames mutagenicity predictions based on structural alerts (e.g., benzodioxole metabolic activation risks) .
- Molecular Dynamics (MD) : Simulate binding stability to off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks .
Q. How can contradictions in synthetic yields or purity across literature methods be resolved?
- Methodological Answer : Address discrepancies via:
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C vs. iron powder) to identify critical variables .
- Analytical Cross-Validation : Compare HPLC conditions (e.g., C18 columns, gradient elution) and NMR solvent systems to detect hidden impurities .
- Scale-Up Challenges : Evaluate reproducibility under inert atmospheres or controlled humidity to mitigate side reactions (e.g., hydrolysis of acetamide) .
Q. What in vitro and in vivo models are suitable for pharmacological profiling of this compound?
- Methodological Answer : Prioritize models aligned with hypothesized mechanisms:
- Kinase Inhibition : Use enzymatic assays (e.g., EGFR or VEGFR2 kinase activity measured via ADP-Glo™) .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) with IC determination .
- In Vivo PK : Administer via intravenous/oral routes in rodent models to calculate bioavailability, half-life, and tissue distribution .
Methodological Challenges
Q. What strategies mitigate purification challenges for this acetamide derivative?
- Methodological Answer : Overcome low solubility or co-eluting impurities by:
- Gradient Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) to resolve polar byproducts .
- Counterion Exchange : Convert freebase to hydrochloride salts for improved crystallinity .
- Prep-TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for small-scale isolation of intermediates .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer : Combine biochemical and omics approaches:
- Target Deconvolution : Use affinity chromatography pull-down assays with biotinylated analogs to identify binding proteins .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Metabolomics : Profile intracellular metabolites (via LC-MS) to map metabolic disruptions (e.g., ATP depletion in energy pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
